4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-1-oxo-2H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBVPBGZSDEXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C2=CC=CC=C12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530348 | |
| Record name | 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56661-82-6 | |
| Record name | 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the formation of the desired compound with the loss of two molecules of carbon dioxide . Another method involves the oxidation of iminium intermediates to yield 3-substituted N-alkyl-3,4-dihydroisoquinolinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted isoquinoline derivatives .
Scientific Research Applications
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Reactivity Differences
- 4-Methyl vs. 4-Hydroxy Substitution : The 4-methyl group in the target compound enhances stability compared to 4-hydroxy analogs, which undergo tautomerization and α-ketol rearrangements in solution . For instance, 4-hydroxy derivatives form mixtures of dealkoxycarbonylated products and 4-hydroxy-2-methyl-1,3-dioxo derivatives under ambient conditions .
- Isoquinoline vs. Quinoline Core: Quinoline derivatives (e.g., 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids) exhibit distinct electronic properties due to nitrogen positioning, affecting acidity (pKa ~2.5–3.0) and solubility . Isoquinoline analogs may offer better π-π stacking interactions in biological targets.
Pharmacological Profiles
- Antiviral Activity : The β-N-hydroxy-γ-keto-acid motif in 2-hydroxy-1-oxo derivatives demonstrates potent HCV NS5B polymerase inhibition (IC₅₀ < 1 μM) . The 4-methyl analog may exhibit modified binding due to steric effects.
- Analgesic Properties: Quinoline-based 4-R-2-oxo derivatives show variable analgesic efficacy depending on substituents, with electron-withdrawing groups enhancing activity .
Biological Activity
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including antiviral, antibacterial, and anticancer properties.
Structural Characteristics
The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. The compound features a methyl group at the 4-position and a carboxylic acid functional group at the 3-position of the isoquinoline ring structure. These structural attributes contribute to its biological activity and potential applications in drug development.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound, including:
- Fischer Indole Cyclization : This method involves cyclization of appropriate precursors under acidic conditions.
- Automated Organic Synthesis : Industrial production often utilizes automated reactors to ensure high yield and purity.
These methods allow for efficient production and modification of the compound for specific applications in medicinal chemistry and organic synthesis.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent . For instance, derivatives of isoquinoline compounds have shown significant inhibitory effects against Hepatitis B Virus (HBV), with some methylated derivatives demonstrating high inhibition rates at concentrations around 10 µM in vitro. The mechanism appears to involve interference with viral replication processes .
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various strains. Minimum inhibitory concentration (MIC) assays have been employed to quantify this activity. Some derivatives based on the 4-hydroxyquinoline scaffold have shown promising results against resistant bacterial strains, indicating potential therapeutic applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. This mechanism suggests that it could be beneficial in treating certain types of cancers by disrupting cellular pathways essential for tumor growth. In vitro studies have demonstrated that specific derivatives exhibit significant cytotoxicity against cancer cell lines .
Case Studies and Research Findings
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
